(1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid
Overview
Description
(1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative. This compound is notable for its structural complexity and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The stereochemistry of the compound, indicated by (1S,2R), plays a crucial role in its reactivity and interaction with biological molecules.
Mechanism of Action
Target of Action
Compounds with a tert-butoxycarbonyl group are often used in synthetic organic chemistry .
Mode of Action
The tert-butoxycarbonyl group in “(1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid” could potentially react with other organic compounds, introducing the tert-butoxycarbonyl group into these compounds .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and can be involved in various chemical transformations .
Result of Action
The introduction of the tert-butoxycarbonyl group into other organic compounds could potentially alter their properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclopropane derivative.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, forming the Boc-protected amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for the protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc group.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral substrates. Its structure allows for the investigation of stereospecificity in enzymatic reactions.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as pharmaceutical agents. The presence of the Boc-protected amine allows for further functionalization, which can lead to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other materials where chiral building blocks are required.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid: The enantiomer of the compound , with different stereochemistry.
Cyclopropanecarboxylic acid: Lacks the aminomethyl and Boc groups, simpler structure.
(1S,2R)-2-Aminomethylcyclopropanecarboxylic acid: Similar structure but without the Boc protection.
Uniqueness
The uniqueness of (1S,2R)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid lies in its chiral nature and the presence of the Boc-protected amine. This combination allows for selective reactions and functionalization, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1S,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVABYODYESELSO-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-80-5 | |
Record name | rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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